

6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one structure elucidation

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Compound of Interest

Compound Name: 6-(Methylthio)pyrimido[5,4-D]pyrimidin-4(1H)-one

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An In-depth Technical Guide to the Structure Elucidation of **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one**

Authored by: A Senior Application Scientist

Abstract

The pyrimido[5,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential, notably as nucleoside transport inhibitors.[1][2] The precise determination of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug development programs. This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of a key analogue, **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one**. By integrating data from mass spectrometry, infrared spectroscopy, and advanced one- and two-dimensional nuclear magnetic resonance experiments, we present a self-validating system that moves logically from elemental composition to the final, confirmed molecular architecture. This document is intended for researchers, chemists, and drug development professionals who require a robust and logical framework for molecular characterization.

Foundational Analysis: Confirming Elemental Composition and Molecular Mass

The first principle in structure elucidation is to establish the fundamental building blocks of the molecule: its elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that serves as the foundation for all subsequent spectroscopic analysis.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

A dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source. Positive ion mode is typically employed to generate the protonated molecule $[M+H]^+$. The instrument is calibrated to ensure high mass accuracy, typically below 5 ppm.

Data Interpretation and Validation

The molecular formula for **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one** is $C_7H_6N_4OS$. [3][4] The expected monoisotopic mass of the neutral molecule is 194.0262 g/mol. [3] The HRMS experiment should yield an m/z value for the $[M+H]^+$ ion that corresponds precisely to this calculated mass.

A critical self-validating feature of this molecule is the presence of a sulfur atom. The natural isotopic abundance of ^{34}S provides a distinct $M+2$ peak approximately 4.4% of the intensity of the M peak. Observation of this isotopic pattern provides strong confidence in the presence of sulfur, corroborating the elemental formula derived from the accurate mass measurement.

Table 1: HRMS Data for $C_7H_6N_4OS$

Ion	Calculated m/z	Observed m/z (example)	Mass Error (ppm)
$[M+H]^+$	195.0335	195.0333	-1.0

| $[M+2+H]^+$ (^{34}S) | 197.0308 | 197.0306 | -1.0 |

The mass fragmentation pattern, often studied using electron ionization (EI-MS), can also provide structural clues, though HRMS confirmation of the parent ion is the primary objective at

this stage.^[5]

Functional Group Identification via Infrared Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies.^[6]

Protocol: KBr Pellet Method

A small amount of the sample is intimately mixed with dry potassium bromide (KBr) powder and compressed under high pressure to form a transparent pellet, through which the infrared beam is passed.

Expected Spectral Features and Interpretation

The IR spectrum provides a molecular fingerprint that confirms the presence of the core structural motifs. For pyrimidine derivatives, specific bands are expected.^{[7][8][9]}

- **N-H Stretch:** A broad absorption band is anticipated in the region of 3100-3400 cm^{-1} corresponding to the stretching vibration of the N-H bond within the lactam ring.
- **C=O Stretch:** A strong, sharp peak between 1650-1750 cm^{-1} is a definitive indicator of the carbonyl (C=O) group of the lactam.^[10]
- **C=N and C=C Stretches:** The fused aromatic ring system will produce a series of bands in the 1450-1620 cm^{-1} region.^[7]
- **C-H Stretches:** Aliphatic C-H stretching from the methylthio group will appear as weaker bands around 2850-2950 cm^{-1} .

Table 2: Characteristic FT-IR Absorption Bands

Frequency Range (cm ⁻¹)	Vibration Type	Functional Group Assignment
3100-3400 (broad)	N-H Stretch	Lactam N-H
2850-2950 (weak)	C-H Stretch	S-CH ₃
1650-1750 (strong)	C=O Stretch	Lactam Carbonyl

| 1450-1620 | C=N / C=C Ring Stretch | Pyrimido[5,4-d]pyrimidine Core |

Mapping the Complete Structure with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful tool for elucidating the detailed structure, providing information on the chemical environment, connectivity, and spatial relationships of atoms. A suite of 1D and 2D experiments is required for an unambiguous assignment.[\[11\]](#)

Protocol: General NMR Experimental Parameters

All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the compound and has a well-characterized residual solvent peak. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm).

¹H NMR: Defining the Proton Environments

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling.

- Expected Signals:
 - N-H Proton: A broad singlet is expected at high chemical shift ($\delta > 11$ ppm) due to the acidic nature of the lactam proton. This peak's identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.
 - Aromatic Protons: Two distinct singlets are predicted for the protons on the heterocyclic core (H2 and H8). Their downfield chemical shifts are a result of the deshielding effects of

the electronegative nitrogen atoms and the aromatic ring current.

- Methylthio Protons (S-CH_3): A sharp singlet integrating to three protons is expected in the aliphatic region ($\delta \approx 2.5\text{-}3.0$ ppm).

^{13}C NMR: Characterizing the Carbon Skeleton

The proton-decoupled ^{13}C NMR spectrum shows a signal for each unique carbon atom.

- Expected Signals:
 - Carbonyl Carbon (C_4): The lactam carbonyl carbon is the most deshielded, appearing far downfield ($\delta > 155$ ppm).
 - Aromatic Carbons: Multiple signals will be present in the aromatic region ($\delta \approx 110\text{-}160$ ppm). Quaternary carbons (those without attached protons) will typically have lower intensities.
 - Methylthio Carbon (S-CH_3): This aliphatic carbon will be the most shielded, appearing far upfield ($\delta \approx 10\text{-}20$ ppm).

Table 3: Predicted ^1H and ^{13}C NMR Chemical Shifts (in DMSO-d_6)

Position	Assignment	¹ H Shift (ppm)	¹³ C Shift (ppm)	Key Correlations (from 2D NMR)
1	N-H	~12.5 (s, 1H)	-	HMBC to C4, C8a
2	C-H	~8.2 (s, 1H)	~152	HSQC to C2; HMBC to C4, C8a
4	C=O	-	~158	HMBC from H2, H8
4a	Quaternary C	-	~155	HMBC from H2, H8
6	C-S	-	~165	HMBC from S-CH ₃
8	C-H	~8.5 (s, 1H)	~145	HSQC to C8; HMBC to C4, C4a
8a	Quaternary C	-	~115	HMBC from H2, H8

| S-CH₃ | CH₃ | ~2.6 (s, 3H) | ~13 | HSQC to S-CH₃; HMBC to C6 |

2D NMR: Connecting the Pieces

Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to piece together the molecular framework.[\[12\]](#)

The COSY experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).[\[13\]](#) For this molecule, all proton signals are singlets, meaning they are isolated spin systems. The COSY spectrum will therefore show diagonal peaks but no off-diagonal cross-peaks. This result is crucial as it confirms the lack of proton-proton coupling, validating the assignments.

Caption: Conceptual workflow of a COSY experiment.

The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond $^1J_{CH}$ correlation).^[14] This is the definitive method for assigning protonated carbons.

- Expected Correlations:
 - A cross-peak between the aromatic proton at ~8.2 ppm and the carbon at ~152 ppm (assigning H2 and C2).
 - A cross-peak between the aromatic proton at ~8.5 ppm and the carbon at ~145 ppm (assigning H8 and C8).
 - A cross-peak between the methyl protons at ~2.6 ppm and the carbon at ~13 ppm (assigning S-CH₃).
 - The absence of signals for the carbonyl and other quaternary carbons in the HSQC spectrum confirms their non-protonated nature.

Caption: Key one-bond correlations expected in the HSQC spectrum.

The HMBC experiment is the final and most critical step, as it reveals correlations between protons and carbons over two to three bonds ($^2J_{CH}$ and $^3J_{CH}$).^[15] This allows the assembly of the entire molecular skeleton by connecting the previously identified spin systems.

- Causality and Key Correlations:
 - Placing the Methylthio Group: The singlet from the S-CH₃ protons (~2.6 ppm) is the most powerful diagnostic handle. It will show a strong correlation to the carbon it is attached to, C6. This single correlation definitively places the methylthio group at position 6.
 - Connecting the Rings: The aromatic proton H8 (~8.5 ppm) will show correlations to the carbonyl carbon C4 and the quaternary bridgehead carbon C4a.
 - Confirming the Fused System: The other aromatic proton, H2 (~8.2 ppm), will show correlations to C4 and the other bridgehead carbon, C8a.

- Validating the Lactam: The exchangeable N-H proton (~12.5 ppm) should show correlations to the adjacent carbonyl carbon (C4) and the bridgehead carbon C8a, confirming its position at N1.

These long-range correlations bridge all the fragments, leaving no ambiguity in the final structure.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Conclusion

The structural elucidation of **6-(Methylthio)pyrimido[5,4-d]pyrimidin-4(1H)-one** is achieved through a systematic and logical integration of data from orthogonal analytical techniques. HRMS establishes the exact molecular formula, FT-IR confirms the presence of key functional groups, and a comprehensive suite of 1D and 2D NMR experiments (^1H , ^{13}C , COSY, HSQC, and HMBC) definitively assembles the molecular architecture. Each step provides data that validates the conclusions of the previous one, creating a robust and self-consistent proof of structure. This methodical approach is essential for ensuring the chemical integrity of novel compounds in pharmaceutical and chemical research.

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